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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)acetohydrazide

Cat. No.: B1312390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(Piperidin-1-yl)acetohydrazide is a piperidine-containing derivative belonging to the

hydrazide class of organic compounds. This technical guide provides a comprehensive

overview of its chemical properties, a representative synthesis protocol, and a discussion of the

potential biological significance of its structural motifs. Due to the limited availability of specific

experimental data for this compound in publicly accessible literature, this guide combines

computed data with general experimental methodologies and insights from closely related

analogues. This document aims to serve as a foundational resource for researchers interested

in the potential applications of 2-(Piperidin-1-yl)acetohydrazide in medicinal chemistry and

drug discovery.

Chemical Properties
2-(Piperidin-1-yl)acetohydrazide, with the molecular formula C7H15N3O, is a small molecule

featuring a piperidine ring linked to an acetohydrazide functional group. The physicochemical

properties of this compound are summarized below. It is important to note that while some

properties have been computationally predicted, experimental data for parameters such as

melting and boiling points are not readily available in the current literature.
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Property Value Source

IUPAC Name
2-(piperidin-1-

yl)acetohydrazide
-

Molecular Formula C7H15N3O SpectraBase

Molecular Weight 157.22 g/mol SpectraBase

Exact Mass 157.121512 g/mol SpectraBase

CAS Number
Not assigned (precursor acid is

3235-67-4)
-

Topological Polar Surface Area 58.4 Å²
PubChem (CID 10847264, for

a related compound)

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

InChI

InChI=1S/C7H15N3O/c8-9-

7(11)6-10-4-2-1-3-5-10/h1-

6,8H2,(H,9,11)

SpectraBase

InChIKey
RPFBMWXGJRIJOJ-

UHFFFAOYSA-N
SpectraBase

SMILES C1CCN(CC1)CC(=O)NN SpectraBase

Spectral Data
While experimental spectra for 2-(Piperidin-1-yl)acetohydrazide are not widely published, a

computed 13C NMR spectrum is available.

13C NMR (Computed): The predicted chemical shifts provide a theoretical fingerprint of the

carbon skeleton of the molecule. These values can be used as a reference for the

verification of synthesized samples.

Synthesis and Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1312390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A detailed experimental protocol for the synthesis of 2-(Piperidin-1-yl)acetohydrazide is not

explicitly described in the literature. However, a standard and reliable method for the synthesis

of acetohydrazides involves the hydrazinolysis of the corresponding ester. Below is a

representative protocol adapted from the synthesis of similar compounds.

Synthesis of Ethyl 2-(Piperidin-1-yl)acetate
(Intermediate)
The synthesis of the precursor, ethyl 2-(piperidin-1-yl)acetate, is a necessary first step.

Reaction:

To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add

potassium carbonate (1.5 eq).

Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

The crude product can be purified by column chromatography to yield pure ethyl 2-

(piperidin-1-yl)acetate.

Synthesis of 2-(Piperidin-1-yl)acetohydrazide
Reaction:

Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the

solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/ether) to afford 2-(Piperidin-1-yl)acetohydrazide as a solid.

Characterization
The synthesized compound should be characterized using standard analytical techniques:

¹H NMR and ¹³C NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

Melting Point Analysis: To determine the purity of the compound.

Synthesis Workflow
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A high-level overview of the synthesis workflow for 2-(Piperidin-1-yl)acetohydrazide.

Biological Activity and Signaling Pathways
There is no specific biological activity or associated signaling pathway reported for 2-
(Piperidin-1-yl)acetohydrazide in the scientific literature. However, the constituent chemical
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moieties, namely the piperidine ring and the hydrazide group, are present in numerous

biologically active compounds. This suggests that 2-(Piperidin-1-yl)acetohydrazide could be

a valuable scaffold for the development of novel therapeutic agents.

The hydrazone derivatives of hydrazides are known to exhibit a wide range of pharmacological

activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The

piperidine scaffold is a common feature in many approved drugs, contributing to their

pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement
Given the prevalence of piperidine-containing compounds as inhibitors of various enzymes and

receptors, one could hypothesize that derivatives of 2-(Piperidin-1-yl)acetohydrazide might

interact with specific cellular signaling pathways. For instance, many piperidine derivatives are

known to target G-protein coupled receptors (GPCRs) or ion channels.

The following diagram illustrates a generic GPCR signaling cascade, which could be a potential

target for a hypothetical bioactive derivative of 2-(Piperidin-1-yl)acetohydrazide.
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A generalized GPCR signaling pathway, a potential target for bioactive piperidine compounds.

Conclusion and Future Directions
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2-(Piperidin-1-yl)acetohydrazide is a simple yet potentially valuable molecule for chemical

and pharmaceutical research. While there is a notable lack of specific experimental data for this

compound, its structural components suggest a potential for biological activity. This technical

guide provides a summary of the available information and a framework for its synthesis and

characterization.

Future research should focus on the synthesis and thorough characterization of 2-(Piperidin-1-
yl)acetohydrazide to establish its definitive physicochemical properties. Subsequently, the

synthesis of a library of its derivatives, particularly hydrazones, and their screening for various

biological activities would be a logical next step. Such studies could uncover novel therapeutic

applications for this class of compounds and contribute to the development of new drug

candidates.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Piperidin-1-
yl)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312390#2-piperidin-1-yl-acetohydrazide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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